molecular formula C13H7F3N2O2S2 B2935139 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 330645-53-9

2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B2935139
CAS No.: 330645-53-9
M. Wt: 344.33
InChI Key: GUQAMDUAAGRUEP-UHFFFAOYSA-N
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Description

The compound 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid features a pyridine core substituted with a cyano group (‑CN) at position 3, a thiophen-2-yl group at position 6, and a trifluoromethyl (‑CF₃) group at position 2. A sulfanylacetic acid moiety is attached via a sulfur atom at position 2, contributing to its polar and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O2S2/c14-13(15,16)8-4-9(10-2-1-3-21-10)18-12(7(8)5-17)22-6-11(19)20/h1-4H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQAMDUAAGRUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326620
Record name 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330645-53-9
Record name 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s known that similar compounds have shown a promising cytotoxic effect against human breast cancer cells. This suggests that the compound might interact with its targets, leading to cell death.

Biochemical Pathways

It’s known that similar compounds have induced early and late apoptotic cells. Apoptosis is a form of programmed cell death, which suggests that the compound might affect pathways related to cell survival and death.

Result of Action

The compound has shown a promising cytotoxic effect against human breast cancer cells. Specifically, it has been observed to induce early and late apoptotic cells. Apoptosis is a form of programmed cell death, which is a desirable outcome in the treatment of cancer.

Comparison with Similar Compounds

Key Structural and Functional Differences

Pyrimidines often exhibit higher polarity and metabolic stability .

Substituent Effects :

  • Thiophen-2-yl vs. Phenyl/Methyl : Replacing thiophen-2-yl (target) with phenyl (e.g., ) or methyl (e.g., ) reduces sulfur-mediated π-stacking but increases hydrophobicity.
  • Sulfanylacetic Acid vs. Acetamide : The carboxylic acid group in the target compound enhances solubility and metal-binding capacity compared to acetamide derivatives (e.g., ), which may improve bioavailability .

Trifluoromethyl (‑CF₃) Group :

  • Universally present in all listed compounds, the ‑CF₃ group contributes to electron-withdrawing effects and metabolic resistance, critical for drug design .

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